molecular formula C9H8BrNO B14016528 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one

5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one

Cat. No.: B14016528
M. Wt: 226.07 g/mol
InChI Key: FKQOUTLPTNSGEL-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one is a bromo- and amino-substituted indanone that serves as a privileged molecular scaffold and key synthetic intermediate in medicinal chemistry and materials science research . Its well-defined planar structure, as determined by X-ray crystallography, allows it to present multiple functional groups in a spatially constrained arrangement, which is crucial for molecular recognition and binding to biological targets . The compound possesses three distinct and manipulable functional groups: a bromo handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), an amino group for acylation or alkylation, and a ketone for nucleophilic addition or reduction . This trifunctionality enables the rapid diversification of the indanone core for constructing complex compound libraries. It is characterized by a planar molecular framework and forms a crystal structure stabilized by an extensive network of N-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions . ¹H NMR data (400 MHz, CDCl₃) confirms its structure, with characteristic signals at δ 7.53 (d, J=8.3 Hz, 1H), 6.74 (d, J=8.3 Hz, 1H), and 4.82 (br s, 2H, NH₂) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

5-amino-4-bromo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8BrNO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4,11H2

InChI Key

FKQOUTLPTNSGEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)N)Br

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Elucidation of 5 Amino 4 Bromo 2,3 Dihydro 1h Inden 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. The analysis of one-dimensional and two-dimensional NMR spectra allows for the precise mapping of proton and carbon environments and their connectivities.

The ¹H NMR spectrum of 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the aromatic, amine, and aliphatic protons in the molecule. nih.gov

The aromatic region displays two doublets. The signal appearing at δ 7.53 is assigned to the H7 proton, while the signal at δ 6.74 corresponds to the H6 proton. nih.gov Both protons exhibit a coupling constant (J) of 8.3 Hz, which is characteristic of ortho-coupling between adjacent protons on a benzene (B151609) ring. This confirms their spatial proximity. nih.gov

A broad singlet observed at δ 4.82 is attributed to the two protons of the primary amine group (-NH₂). nih.gov The broadness of this peak is typical for amine protons due to quadrupole effects of the nitrogen atom and potential hydrogen exchange.

In the aliphatic region, two multiplets are observed at δ 2.98 and δ 2.70. nih.gov These signals correspond to the two methylene (B1212753) groups (H2 and H3) in the five-membered ring of the indanone system. The multiplet nature of these signals arises from the geminal and vicinal coupling between the protons at the C2 and C3 positions.

Table 1. ¹H NMR Spectral Data for this compound in CDCl₃. nih.gov
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H77.53Doublet (d)8.31H
H66.74Doublet (d)8.31H
-NH₂4.82Broad Singlet (br s)-2H
H22.98Multiplet (m)-2H
H32.70Multiplet (m)-2H

While detailed experimental ¹³C NMR data for this compound is not extensively reported in the surveyed literature, the expected chemical shifts can be predicted based on the known molecular structure. The spectrum would feature nine distinct carbon signals. The carbonyl carbon (C1) would appear significantly downfield, typically in the range of δ 190-205 ppm. The aromatic carbons would resonate between δ 110-155 ppm, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing bromo and carbonyl substituents. The carbon atom attached to the bromine (C4) would be found in a characteristic range, while the carbon attached to the amino group (C5) would be shifted upfield relative to unsubstituted benzene. The two aliphatic methylene carbons (C2 and C3) would be observed in the upfield region of the spectrum, generally between δ 25-40 ppm.

Although specific 2D NMR experimental data for this compound is not available in the cited literature, the application of such techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the connectivity between adjacent protons. Key cross-peaks would be expected between the H6 and H7 protons, confirming their ortho relationship. Furthermore, a strong correlation would be observed between the methylene protons at the H2 and H3 positions, confirming the integrity of the aliphatic portion of the indanone ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal at δ 7.53 would show a correlation to the C7 carbon, and the aliphatic proton signals at δ 2.98 and δ 2.70 would correlate to the C2 and C3 carbons, respectively.

Single-Crystal X-ray Diffraction Analysis

The analysis of this compound reveals a monoclinic crystal system. nih.gov The non-hydrogen atom framework of the molecule is found to be essentially planar. nih.govnih.gov The bond lengths and angles within the molecule are within normal ranges for such a system. nih.gov The crystal packing is stabilized by a network of intermolecular C—H···O and N—H···O hydrogen bonds, as well as π-π stacking interactions between the benzene rings of adjacent molecules, with a centroid-centroid distance of 3.5535 (19) Å. nih.govnih.gov

Table 2. Selected Bond Lengths (Å) for this compound. nih.gov
BondLength (Å)
Br1—C51.896 (3)
O1—C91.220 (4)
N1—C41.355 (4)
C5—C61.376 (4)
C7—C81.539 (5)
C8—C91.522 (5)

Investigation of Crystal Packing Motifs and Supramolecular Assembly

The solid-state architecture of this compound is defined by a network of non-covalent interactions that guide the assembly of individual molecules into a stable, three-dimensional lattice. The crystal packing is primarily governed by a combination of hydrogen bonds and π-π stacking interactions, which collectively establish a robust supramolecular structure. nih.gov

The most significant interactions orchestrating the crystal packing are intermolecular hydrogen bonds involving the amino and carbonyl functional groups. The primary amino group (-NH₂) acts as a hydrogen bond donor, forming a classical N-H…O hydrogen bond with the carbonyl oxygen atom of an adjacent molecule. nih.gov This interaction is a key contributor to the formation of molecular chains within the crystal.

In addition to this primary interaction, weaker C-H…O hydrogen bonds further stabilize the crystal lattice. In these interactions, hydrogen atoms attached to the carbon framework, specifically from the aliphatic portion of the indanone ring system, act as donors to the carbonyl oxygen acceptor of neighboring molecules. nih.gov Together, the N-H…O and C-H…O hydrogen bonds create an intricate three-dimensional network that interconnects the molecules throughout the crystal. nih.govnih.gov The specific geometric parameters of these hydrogen bonds, as determined by X-ray diffraction, are detailed in the table below.

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1N···O10.83 (4)2.14 (5)2.915 (4)155 (4)
C8—H8B···O10.972.503.448 (4)166
Data sourced from crystallographic studies. nih.gov

Complementing the hydrogen bonding network, π-π stacking interactions play a crucial role in the supramolecular assembly. These interactions occur between the electron-rich aromatic rings of adjacent indenone moieties. In the crystal structure of this compound, a distinct π-π stacking interaction is observed between the benzene rings of neighboring molecules. nih.gov

The presence of a bromine atom on the aromatic ring introduces the possibility of halogen bonding, an electrostatic interaction where the halogen acts as a Lewis acidic center. In principle, the bromine atom in the title compound could act as a halogen bond donor, interacting with Lewis basic sites such as the carbonyl oxygen (Br…O) or even the amino nitrogen on a neighboring molecule.

However, the primary crystallographic analysis of this compound does not report or identify specific short contacts that would be classified as significant halogen bonds. nih.gov The dominant organizing forces in the crystal structure are explicitly identified as the N-H…O and C-H…O hydrogen bonds, along with π-π stacking. nih.govnih.gov While the highest residual electron density peak in the refinement is located near the bromine atom, this is not sufficient to define a specific bonding interaction. nih.gov Therefore, it is concluded that strong, structure-directing halogen bonds are not a primary feature of the observed crystal packing for this compound, which is instead dominated by the aforementioned interactions.

Crystallographic Data Refinement and Validation

The molecular and crystal structure of this compound was determined using single-crystal X-ray diffraction. The crystallographic data were collected and refined to yield a precise structural model. The compound crystallizes in the monoclinic system. nih.gov

The refinement process involved locating the hydrogen atoms of the amino group in a difference Fourier map, which were then isotropically refined with distance restraints. All other hydrogen atoms bound to carbon were positioned geometrically and refined using a riding model. nih.gov The quality of the final structural model is indicated by several standard crystallographic metrics, including the R-factor and the goodness-of-fit, which confirm the accuracy and reliability of the determined structure.

ParameterValue
Chemical FormulaC₉H₈BrNO
Formula Weight226.06
Crystal SystemMonoclinic
a (Å)12.6362 (4)
b (Å)8.3655 (2)
c (Å)17.4913 (5)
β (°)113.128 (4)
Volume (ų)1700.37 (10)
Z8
Reflections collected3085
Independent reflections1594
R_int0.026
Final R[F² > 2σ(F²)]0.049
wR(F²)0.134
Goodness-of-fit (S)1.06
Parameters / Restraints117 / 3
Data sourced from crystallographic refinement report. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable insights into the functional groups present within a molecule by probing their characteristic vibrational modes. While a dedicated experimental spectrum for this compound is not available in the cited literature, the expected frequencies for its key functional moieties can be reliably predicted based on data from closely related compounds and established spectroscopic principles.

The infrared (IR) and Raman spectra of the title compound are expected to be dominated by absorption bands corresponding to the stretching and bending vibrations of its carbonyl, amino, and carbon-bromine groups.

The carbonyl (C=O) group, part of the α,β-unsaturated ketone system within the indanone core, is anticipated to produce a very strong and sharp absorption band in the IR spectrum. Based on the spectrum of the analogous compound 5-bromo-1-indanone (B130187), this C=O stretching vibration is expected around 1700-1720 cm⁻¹. nist.gov

The amino (N-H) group gives rise to characteristic stretching vibrations. Primary amines typically show two bands in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes. libretexts.org These bands are generally of medium intensity and can be broadened by hydrogen bonding. Additionally, an N-H bending (scissoring) vibration is expected to appear in the 1560–1640 cm⁻¹ region.

The carbon-bromine (C-Br) bond attached to the aromatic ring will have a stretching vibration at lower frequencies, typically in the fingerprint region of the spectrum. Aromatic C-Br stretches are generally found in the 500–650 cm⁻¹ range and are often of medium to strong intensity.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Amino (N-H)N-H Asymmetric & Symmetric Stretch3300 - 3500Medium
Amino (N-H)N-H Bend (Scissoring)1560 - 1640Medium to Strong
Carbonyl (C=O)C=O Stretch1700 - 1720Strong, Sharp
Aromatic C-BrC-Br Stretch500 - 650Medium to Strong
Frequency ranges are based on general spectroscopic tables and data from analogous compounds. nist.govlibretexts.org

Analysis of Hydrogen Bonding Effects on Vibrational Modes

The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. nih.govnih.gov X-ray diffraction studies have confirmed the presence of both N-H···O and C-H···O interactions, which play a crucial role in stabilizing the crystal packing, forming a three-dimensional network. nih.govnih.gov These hydrogen bonds arise between the amino group (N-H) and the keto group (C=O) of neighboring molecules, as well as from carbon-hydrogen donors.

The presence of these hydrogen bonds is expected to have a discernible effect on the vibrational modes of the molecule, which can be probed by techniques such as Infrared (IR) and Raman spectroscopy. In general, the formation of a hydrogen bond leads to a red-shift (a decrease in frequency) of the stretching vibration of the donor group (e.g., N-H) and a blue-shift (an increase in frequency) or, more commonly, a red-shift of the stretching vibration of the acceptor group (e.g., C=O).

While specific experimental vibrational spectroscopy data for this compound is not extensively detailed in the available literature, the expected effects based on its known crystal structure can be summarized as follows:

N-H Stretching Vibrations: The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching modes. In the absence of hydrogen bonding, these bands appear at higher frequencies. Due to the N-H···O hydrogen bonds identified in the crystal structure, these vibrational modes are anticipated to be broadened and shifted to lower wavenumbers. nih.gov

C=O Stretching Vibration: The carbonyl group (C=O) of the indenone core is a hydrogen bond acceptor. This interaction is expected to weaken the C=O double bond, resulting in a shift of its characteristic stretching frequency to a lower wavenumber compared to a non-hydrogen-bonded carbonyl group.

C-H Stretching Vibrations: The C-H···O interactions, although weaker than the N-H···O bonds, can also cause slight shifts in the corresponding C-H stretching and bending frequencies. nih.govnih.gov

A summary of the anticipated effects of hydrogen bonding on the key vibrational modes is presented in the table below.

Vibrational ModeFunctional GroupExpected Effect of Hydrogen Bonding
Asymmetric & Symmetric StretchAmino (N-H)Broadening and shift to lower frequency (red-shift)
StretchCarbonyl (C=O)Shift to lower frequency (red-shift)
Stretch & BendAlkene/Aromatic (C-H)Minor shifts in frequency

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Identification

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. For this compound (C₉H₈BrNO), the molecular weight is 226.06 g/mol . nih.gov

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two prominent peaks for the molecular ion (M⁺) and the (M+2)⁺ ion, separated by two mass units and having a relative intensity ratio of approximately 1:1.

Expected Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of CO (28 Da) or the cleavage of the five-membered ring.

Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•), resulting in a fragment ion at m/z 147.

Loss of Amino Group: Cleavage of the C-N bond can result in the loss of an amino radical (•NH₂), although this is generally less favorable than other pathways.

Ring Fragmentation: The indenone ring system can undergo more complex rearrangements and fragmentations, leading to various smaller charged species.

The table below outlines some of the plausible primary fragment ions that could be observed in the mass spectrum of this compound.

m/z (mass-to-charge ratio)Proposed Fragment IonPlausible Neutral Loss
225 / 227[C₉H₇BrNO]⁺H•
198 / 200[C₈H₈BrNO]⁺CO
147[C₉H₈NO]⁺Br•
146[C₉H₇NO]⁺•HBr

Chemical Reactivity and Derivatization Strategies for 5 Amino 4 Bromo 2,3 Dihydro 1h Inden 1 One

Transformations Involving the Aromatic Amino Group

The primary aromatic amino group is a key functional handle for a variety of chemical modifications, including acylation, alkylation, arylation, and diazotization, and it can serve as a building block for the construction of fused heterocyclic systems.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the aromatic amino group in 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one allows for straightforward reactions with various electrophiles.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functionalities.

Alkylation: Direct alkylation of the amino group can be achieved with alkyl halides. However, this method can sometimes lead to overalkylation, yielding mixtures of secondary and tertiary amines. Reductive amination provides a more controlled alternative for the synthesis of secondary amines.

Arylation: C-N bond formation through arylation can be accomplished via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting the amino-indanone with aryl halides.

These transformations are fundamental in modifying the electronic properties and steric profile of the molecule.

Diazotization and Subsequent Transformations

The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can undergo a variety of subsequent transformations.

Sandmeyer Reaction: The diazonium group can be replaced by a range of nucleophiles, including halides (-Cl, -Br) and cyano groups (-CN), using copper(I) salts as catalysts.

Schiemann Reaction: Fluorine can be introduced onto the aromatic ring by thermal decomposition of the corresponding tetrafluoroborate (B81430) diazonium salt.

Azo Coupling: The diazonium salt can act as an electrophile in reactions with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. This reaction is the basis for many synthetic dyes.

The diazotization of aminopyrazoles, for instance, can lead to stable diazonium salts or undergo intramolecular cyclization depending on the reaction conditions and the substituents present on the pyrazole (B372694) ring. researchgate.net

Formation of Heterocyclic Rings Incorporating the Amino Functionality

The amino group of this compound, in conjunction with the adjacent aromatic C-H or the bromo substituent, can be utilized to construct fused heterocyclic rings. These reactions significantly increase the structural complexity and can lead to novel scaffolds with potential biological activity. For example, multicomponent reactions involving various 5-aminopyrazoles and diketones can yield pyrazolo[3,4-b]pyridine derivatives. frontiersin.org Similarly, reactions with appropriate bifunctional reagents can lead to the formation of fused systems like pyrazines, quinoxalines, or diazepines, depending on the reagent used.

Reactions at the Aromatic Bromo Substituent

The bromo substituent on the aromatic ring is another key site for derivatization, primarily through nucleophilic aromatic substitution (under specific conditions) and, more commonly, through transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). In this compound, the ketone acts as an electron-withdrawing group, but it is meta to the bromo substituent. The amino group is electron-donating. This arrangement is not optimal for activating the bromo group toward a classical SNAr mechanism. Therefore, SNAr reactions at this position are generally expected to be challenging and would likely require harsh conditions or the use of a very potent nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for C-C and C-N Bond Formation

The bromo substituent is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. nih.gov The presence of the unprotected ortho-amino group can influence the reaction, but successful couplings on similar substrates have been widely reported. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a C-C bond, yielding biaryl compounds. wikipedia.orgdntb.gov.ua It is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov Studies on the Suzuki coupling of 5-bromo-1-indanone (B130187) with various arylboronic acids have shown high yields, demonstrating the feasibility of this transformation on the indanone core. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner Catalyst Base Solvent Product Type
Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ Toluene/Methanol (B129727) 5-Aryl-substituted indanone
Alkylboronic Ester Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 5-Alkyl-substituted indanone

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of substituted styrenes and other vinylated aromatic compounds. The reaction is typically carried out in the presence of a palladium catalyst and a base. liverpool.ac.uk

Table 2: Representative Conditions for Heck Reaction

Coupling Partner Catalyst Base Solvent Product Type
Styrene Pd(OAc)₂ / P(o-tol)₃ Et₃N Acetonitrile 5-Styryl-substituted indanone
n-Butyl acrylate Pd(PPh₃)₄ NaOAc DMF 5-(Butyl acrylyl)-substituted indanone

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to create a C-C bond, resulting in the formation of arylalkynes. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nih.govorganic-chemistry.org

Table 3: Representative Conditions for Sonogashira Coupling

Coupling Partner Catalyst Co-catalyst Base Solvent Product Type
Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N THF 5-(Phenylethynyl)-substituted indanone
Trimethylsilylacetylene Pd(PPh₃)₄ CuI Piperidine (B6355638) DMF 5-(Trimethylsilylethynyl)-substituted indanone

These cross-coupling reactions provide a robust and modular approach to synthesizing a vast array of derivatives from the this compound scaffold.

Magnesium and Lithium-Halogen Exchange Reactions for Organometallic Intermediate Generation

The bromine atom at the C-4 position of the indanone ring is a key functional handle for generating organometallic intermediates through halogen-metal exchange reactions. wikipedia.org This transformation allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the aromatic core. Both magnesium- and lithium-halogen exchange reactions are viable, though the specific conditions must account for the other functional groups present in the molecule, namely the amine and the ketone.

Lithium-Halogen Exchange: This reaction is typically rapid, often proceeding at low temperatures, and follows the reactivity trend of I > Br > Cl. wikipedia.org Treatment of this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi), can induce the exchange. A significant challenge is the presence of the acidic proton on the amino group. nih.gov To prevent simple deprotonation of the amine without the desired halogen exchange, more than two equivalents of the organolithium reagent are often employed. The first equivalent acts as a base to deprotonate the amine, while the second equivalent performs the halogen-metal exchange. nih.govias.ac.in The resulting lithiated intermediate is a powerful nucleophile that can react with a wide array of electrophiles.

Magnesium-Halogen Exchange: The preparation of Grignard reagents via halogen-magnesium exchange is another powerful strategy, commonly utilizing reagents like isopropylmagnesium chloride (i-PrMgCl). harvard.edu This method can be more tolerant of certain functional groups than lithium-halogen exchange. However, the acidic amine proton still presents a challenge. A combined use of i-PrMgCl and n-BuLi has been shown to efficiently perform halogen-metal exchange on substrates bearing acidic protons under non-cryogenic conditions. nih.gov This protocol can mitigate issues of intermolecular quenching often seen when using alkyllithium reagents alone. nih.gov The rate of magnesium-halogen exchange is generally accelerated by electron-withdrawing groups on the aromatic ring. harvard.edu The organomagnesium intermediate can then be used in subsequent reactions, such as cross-coupling or addition to electrophiles.

Table 1: Potential Reactions of Organometallic Intermediates
Organometallic ReagentProposed IntermediateElectrophilePotential Product
2.2 eq. n-BuLi5-(Lithioamino)-4-lithio-2,3-dihydro-1H-inden-1-oneDMF (N,N-Dimethylformamide)5-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde
i-PrMgCl / n-BuLi5-(Magnesioamino)-4-(chloromagnesio)-2,3-dihydro-1H-inden-1-oneCO2, then H3O+5-Amino-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
2.2 eq. t-BuLi5-(Lithioamino)-4-lithio-2,3-dihydro-1H-inden-1-one(CH3)3SiCl (Trimethylsilyl chloride)5-Amino-4-(trimethylsilyl)-2,3-dihydro-1H-inden-1-one

Chemical Modifications at the Ketone Functionality

The ketone group at the C-1 position is a primary site for a variety of chemical transformations, including reductions, condensations, and enolate-based functionalizations.

Reductions to Corresponding Alcohols (Indanols)

The carbonyl group of the indanone can be readily reduced to a secondary alcohol, yielding the corresponding 5-amino-4-bromo-1-indanol. This transformation is fundamental in the synthesis of chiral ligands and biologically active molecules like cis-1-amino-2-indanol derivatives. nih.gov The choice of reducing agent determines the selectivity and reaction conditions.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. NaBH₄ is a milder reagent typically used in protic solvents like methanol or ethanol, while the more reactive LiAlH₄ requires anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Unless a chiral reducing agent or catalyst is employed, the reduction of the prochiral ketone will result in a racemic mixture of the corresponding indanol.

Table 2: Reagents for Reduction of the Indanone Ketone
Reducing AgentTypical SolventGeneral Outcome
Sodium borohydride (NaBH₄)Methanol, EthanolRacemic 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-ol
Lithium aluminum hydride (LiAlH₄)THF, Diethyl etherRacemic 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-ol
(R)-CBS catalyst with BH₃THFEnantioselective formation of (S)-5-Amino-4-bromo-2,3-dihydro-1H-inden-1-ol
(S)-CBS catalyst with BH₃THFEnantioselective formation of (R)-5-Amino-4-bromo-2,3-dihydro-1H-inden-1-ol

Condensation Reactions (e.g., Claisen-Schmidt, Knoevenagel) at the α-Carbon

The α-methylene group (C-2) adjacent to the ketone is activated, allowing it to participate in various base- or acid-catalyzed condensation reactions to form new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the reaction of the indanone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or a malonic ester, in the presence of a weak base like piperidine or an ammonium (B1175870) salt. nih.gov The base facilitates the deprotonation of the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the indanone. A subsequent dehydration step yields a condensed product. nih.govacs.org

Claisen-Schmidt Condensation: This is a type of aldol (B89426) condensation between the indanone and an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. In the presence of a base (e.g., NaOH or KOH), the indanone is deprotonated at the α-carbon to form an enolate, which then attacks the aldehyde. The resulting aldol addition product readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, known as a chalcone (B49325) analogue.

Enolate Chemistry and α-Functionalization

The generation of an enolate by deprotonation of the α-carbon provides a potent nucleophile for introducing a variety of functional groups at the C-2 position. masterorganicchemistry.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible formation of the enolate. masterorganicchemistry.com This kinetically controlled enolate can then react with a range of electrophiles.

α-Alkylation: The enolate can undergo SN2 reactions with alkyl halides to introduce an alkyl group at the C-2 position. This is a powerful method for constructing more complex carbon skeletons. youtube.com

α-Halogenation: Reaction of the enolate with an electrophilic halogen source, such as bromine (Br₂), chlorine (Cl₂), or N-bromosuccinimide (NBS), results in the formation of a 2-halo-1-indanone derivative. masterorganicchemistry.com Under basic conditions, polyhalogenation can be difficult to prevent. youtube.com

Table 3: Examples of α-Functionalization via Enolate Chemistry
BaseElectrophileProduct Class
Lithium diisopropylamide (LDA)Methyl iodide (CH₃I)2-Methyl-5-amino-4-bromo-1-indanone
Potassium tert-butoxideBenzyl bromide (BnBr)2-Benzyl-5-amino-4-bromo-1-indanone
LDA, then Br₂Bromine (Br₂)2,4-Dibromo-5-amino-1-indanone
Potassium carbonate (K₂CO₃) / AirOxygen (O₂)2-Hydroxy-5-amino-4-bromo-1-indanone nih.gov

Ring Expansion and Contraction Reactions of the Indanone Core

The five-membered carbocyclic ring of the indanone scaffold can be synthetically manipulated through ring expansion reactions to generate larger, fused-ring systems. These transformations are valuable for accessing complex molecular architectures. rsc.orgresearchgate.net

One notable strategy involves a rhodium-catalyzed direct insertion of ethylene (B1197577) or alkynes into the C–C bond between the carbonyl carbon and the quaternary aromatic carbon. rsc.org This "cut-insert-sew" approach effectively expands the five-membered ring to a seven-membered benzocycloheptenone skeleton. rsc.orgresearchgate.net

Another powerful two-step protocol allows for the conversion of 1-indanones into 2-halo-1-naphthols. nih.gov This method involves the formation of a silyl (B83357) enol ether from the indanone, followed by a reaction with a haloform (e.g., bromoform, CHBr₃) and a strong base. This sequence results in the expansion of the five-membered ring to a six-membered ring, yielding a highly functionalized naphthol derivative. This transformation provides access to the core structure of gilvocarcin natural products. nih.gov While ring contraction reactions of the indanone core are less common, they could theoretically proceed through mechanisms like a Favorskii rearrangement if a suitable α-haloindanone derivative is used.

Synthesis of Diverse Analogs and Complex Molecular Scaffolds as Synthetic Targets

This compound serves as a versatile starting material for the synthesis of a wide range of analogs and complex molecular scaffolds, leveraging the reactivity at its various functional groups. beilstein-journals.orgresearchgate.net

The bromine atom at C-4 is particularly well-suited for transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction, which has been successfully applied to the closely related 5-bromo-1-indanone, can be used to introduce various aryl and heteroaryl substituents at this position. researchgate.net This reaction typically involves a palladium catalyst, a base, and an aryl boronic acid to form a new C-C bond, significantly diversifying the aromatic portion of the molecule. researchgate.net

Furthermore, the products derived from the aforementioned derivatization strategies can act as key intermediates for more complex targets. The 2-bromo-1-naphthols generated via ring expansion serve as advanced intermediates in the total synthesis of antitumor antibiotics like defucogilvocarcin M. nih.gov Similarly, annulation reactions starting from functionalized indanones can be used to build fused heterocyclic systems, such as indenothiazoles or indenoquinoxalines, which are of interest in medicinal chemistry. nih.gov The combination of these synthetic strategies allows for the systematic modification of the indanone core to generate libraries of compounds for various applications.

Advanced Applications and Role in Synthetic Organic Chemistry

5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block stems from the orthogonal reactivity of its primary functional groups. Each site—the C1 ketone, the C4 bromine, and the C5 amine—can serve as a handle for a wide array of chemical transformations, allowing for the systematic elaboration of the molecular framework.

The aryl bromide at the C4 position is particularly amenable to modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are prominent methods for forming new carbon-carbon bonds. researchgate.net This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, significantly increasing molecular diversity. Similarly, the Sonogashira coupling can be employed to install alkyne moieties, while Buchwald-Hartwig amination could introduce new nitrogen-based substituents.

The amino group at C5 offers another vector for functionalization. It can undergo standard transformations such as acylation to form amides, alkylation, or diazotization to yield a diazonium salt. This diazonium intermediate is highly versatile and can be converted into a range of other functional groups, including hydroxyls, halogens, or nitriles, via Sandmeyer or related reactions.

The ketone at the C1 position provides a classic site for nucleophilic addition and condensation reactions. It can react with Grignard or organolithium reagents to form tertiary alcohols, undergo reduction to the corresponding secondary alcohol, or participate in aldol (B89426) or Knoevenagel condensations with active methylene (B1212753) compounds.

The following table summarizes the potential transformations at each functional site:

Functional GroupPositionReaction TypeReagents/ConditionsResulting Structure
Aryl BromideC4Suzuki CouplingArylboronic acid, Pd catalyst, Base4-Aryl substituted indanone
Aryl BromideC4Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base4-Alkynyl substituted indanone
Amino GroupC5AcylationAcyl chloride, Base5-Acetamido substituted indanone
Amino GroupC5Diazotization/SandmeyerNaNO₂, HCl; CuX5-Halo/Cyano substituted indanone
KetoneC1Grignard ReactionRMgBr, Ether1-Alkyl-1-hydroxy indane derivative
KetoneC1Knoevenagel CondensationMalononitrile (B47326), Base1-(Dicyanomethylene)indane derivative

Scaffold for the Construction of Fused and Spiro-Cyclic Systems

The rigid indanone framework is an excellent platform for the synthesis of more complex polycyclic systems, including fused and spiro-cyclic structures which are prevalent in natural products and pharmaceuticals. nih.govnih.gov

Fused Systems: The reactivity of the C1 ketone and the adjacent C2 methylene group is key to building fused heterocyclic rings. For instance, condensation with dinucleophiles can lead to the formation of new rings fused to the indanone core. A reaction with a 1,2-amino-thiol could yield an indeno-thiazine ring system, while reaction with hydrazine (B178648) derivatives can produce indeno-pyrazoles. A well-established strategy involves the Fischer indole (B1671886) synthesis, where the indanone acts as the ketone component, reacting with an arylhydrazine to construct a tetracyclic indeno[2,1-b]indole (B8706381) skeleton. nih.gov

Spiro-Cyclic Systems: Spirocycles, compounds containing two rings connected by a single common atom, can be accessed from the indanone core. rsc.orgrsc.org The C1 ketone can react with a 1,2- or 1,3-diol, such as ethylene (B1197577) glycol or propane-1,3-diol, under acidic conditions to form a spiro-ketal. This not only creates a spirocyclic system but also serves as a protecting group for the ketone. More complex spiro-heterocycles can be synthesized by reacting the indanone with reagents containing two nucleophilic centers. For example, a one-pot reaction with an isothiocyanate and an amino acid derivative could potentially lead to the formation of spiro-thiohydantoins.

Target SystemSynthetic StrategyKey ReagentsResulting Scaffold
Fused HeterocycleCondensation/CyclizationHydrazineIndeno[1,2-c]pyrazole
Fused HeterocycleFischer Indole SynthesisArylhydrazineIndeno[2,1-b]indole
Spiro-KetalAcetal FormationEthylene Glycol, AcidSpiro[indane-1,2'- nih.govmdpi.comdioxolane]
Spiro-HeterocycleMulti-component ReactionIsothiocyanate, Amino AcidSpiro[indane-1,5'-thiohydantoin]

Precursor for the Development of New Organic Reagents and Catalysts

While not a conventional application, the unique substitution pattern of this compound provides the foundational structure for novel reagents and ligands for catalysis. The rigid indane backbone is advantageous for creating sterically defined environments, a desirable feature in asymmetric catalysis.

The bromo- and amino- groups are ideal handles for introducing coordinating moieties. For example, the bromine atom can be replaced with a diphenylphosphine (B32561) group via a coupling reaction with diphenylphosphine oxide followed by reduction, or through direct lithiation and reaction with chlorodiphenylphosphine. The resulting phosphine-indanone could serve as a ligand for transition metals like palladium, rhodium, or iridium. Further modification of the amino group or the ketone could introduce a second, different coordinating atom, yielding a bidentate ligand. Such ligands are crucial in many catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

The amino group itself can be used to anchor the molecule to a solid support, creating a heterogeneous catalyst or reagent that can be easily recovered after a reaction. The development of such recyclable catalytic systems is a key goal in green chemistry.

Integration into Complex Synthetic Sequences for Natural Product Analogs

The 1-indanone (B140024) core is a structural motif found in various biologically active compounds and serves as a key intermediate in the synthesis of natural product analogs. researchgate.netnih.gov Diversity-Oriented Synthesis (DOS) is a strategy that aims to create libraries of structurally diverse small molecules from a common starting material. mdpi.com this compound is an excellent starting block for DOS due to its three distinct points of functionalization.

A synthetic sequence could begin with a Suzuki coupling at the C4 position to install a key side chain found in a target natural product. Subsequently, the C5 amino group could be acylated or used to form a heterocyclic ring. Finally, the C1 ketone could be elaborated—for example, by reduction and etherification, or conversion to an olefin via a Wittig reaction. This step-wise, regioselective approach allows for the systematic construction of a library of analogs, which can then be screened for biological activity. This strategy is valuable for structure-activity relationship (SAR) studies in drug discovery.

Design and Synthesis of Derivatives with Tailored Physicochemical Attributes for Material Science Exploration

The indanone scaffold can be incorporated into larger π-conjugated systems to create materials with interesting photophysical properties, such as fluorophores or photochromic materials. mdpi.com

Fluorophores: The development of novel fluorophores is a major area of materials science. The bromo-substituent on the indanone ring is a key handle for extending the π-system through cross-coupling reactions. nih.gov For instance, a Suzuki or Stille coupling could be used to attach known fluorescent aromatic or heteroaromatic groups. The inherent rigidity of the indanone core can help to reduce non-radiative decay pathways in the resulting fluorophore, potentially leading to higher quantum yields. The amino group acts as a powerful electron-donating group, which can be used to tune the absorption and emission wavelengths of the final molecule.

Photochromic Materials: Photochromic compounds can reversibly change their chemical structure and color upon irradiation with light. researchgate.net Many high-performance photochromic systems are based on spiro-oxazine or spiropyran scaffolds. researchgate.net The indanone ketone provides a direct entry point for the synthesis of such spiro-compounds. A condensation reaction with an appropriate ortho-hydroxy-nitroso-aromatic compound could lead to the formation of an indanone-based spiro-oxazine. The electronic properties of the indanone part of the molecule, modulated by the amino and bromo (or post-coupling) substituents, would influence the color, switching speed, and fatigue resistance of the resulting photochromic material.

The following table outlines potential synthetic routes to materials science targets:

Material TypeSynthetic ApproachKey ReactionPotential Application
FluorophoreExtension of π-conjugationSuzuki coupling with a pyreneboronic acidFluorescent probes, OLEDs
Photochromic MaterialSpirocycle formationCondensation with a nitroso-naphthol derivativeSmart windows, optical data storage

Future Research Directions and Contemporary Challenges in 5 Amino 4 Bromo 2,3 Dihydro 1h Inden 1 One Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A significant challenge in the chemistry of 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one lies in the development of environmentally benign and efficient synthetic protocols. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. jocpr.com Reactions with high atom economy minimize waste by design. jocpr.com

Future research should focus on developing alternative pathways that are more sustainable and atom-economical. This could involve exploring one-pot reactions or catalytic methods that reduce the number of synthetic steps and minimize waste. nih.gov For instance, catalytic C-H activation and functionalization could provide a more direct route to introduce the amino and bromo groups onto the indanone core, avoiding the use of protecting groups and stoichiometric reagents. General strategies for 1-indanone (B140024) synthesis, such as intramolecular Friedel-Crafts reactions of substituted phenylpropionic acids, could be adapted with greener catalysts and solvent systems. researchgate.netchemicalbook.com

Table 1: Comparison of a Reported Synthesis with Potential Sustainable Alternatives
AspectReported Synthesis nih.govPotential Sustainable Route (Hypothetical)
Starting Material5-AcetoaminoindanoneSubstituted 3-phenylpropionic acid or related precursor
Key TransformationElectrophilic bromination with NBSCatalytic intramolecular Friedel-Crafts acylation or C-H activation
ReagentsNBS, SiO₂, NaClO₄, PEGCatalytic amount of a Lewis or Brønsted acid
Reaction Time30 daysPotentially hours
Atom EconomyModerate to low due to protecting groups and stoichiometric reagentsPotentially high, especially in cyclization reactions
Environmental ImpactGeneration of waste from reagents and potentially long heating timesReduced waste, potential for recyclable catalysts and milder conditions

Enantioselective Synthesis of Chiral this compound Derivatives

The 2,3-dihydro-1H-inden-1-one scaffold is not inherently chiral. However, substitution at the C2 or C3 position of the five-membered ring can introduce a stereocenter, leading to chiral derivatives. The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry, where different enantiomers of a molecule can exhibit vastly different biological activities.

A significant future challenge is the development of methods for the enantioselective synthesis of chiral derivatives of this compound. This remains an underexplored area for this specific compound. Research in this domain would likely focus on asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For example, asymmetric alpha-functionalization of the ketone or enantioselective conjugate addition reactions could be explored to install substituents at the C2 position. Drawing inspiration from other systems, one-pot domino reactions involving a chiral Lewis acid catalyst might facilitate the construction of enantiomerically enriched heterocyclic systems fused to the indanone core. researchgate.net Success in this area would provide access to a new library of chiral building blocks for various applications.

Exploration of Novel Reaction Pathways for Enhanced Functionalization

The title compound possesses three distinct functional groups—an amine, a bromine atom, and a ketone—each offering a handle for further chemical modification. A key research direction is the systematic exploration of novel reaction pathways to leverage this multifunctionality for creating a diverse range of derivatives.

The bromine atom is particularly well-suited for modern cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling, which has been successfully applied to 5-bromo-1-indanone (B130187) to synthesize 5-aryl derivatives, could be used to introduce a wide variety of aryl or heteroaryl substituents at the C4 position. researchgate.net This would generate a library of compounds with systematically varied electronic and steric properties.

Other potential transformations include:

N-Functionalization: The amino group can be acylated, alkylated, or used in condensation reactions to build more complex structures.

Ketone Chemistry: The carbonyl group can undergo reactions such as olefination, reduction to an alcohol (creating a new stereocenter), or conversion to a heterocycle like a pyrazole (B372694) or thiazole.

Palladium-catalyzed reactions: Beyond Suzuki coupling, other reactions like Buchwald-Hartwig amination or Sonogashira coupling could be employed at the C-Br bond.

Table 2: Potential Functionalization Reactions
Functional GroupReaction TypePotential Reagents/CatalystsResulting Structure
Bromo (C4)Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄)4-Aryl-5-amino-indanones
Amino (C5)AcylationAcid chlorides, Anhydrides5-Amido-4-bromo-indanones
Ketone (C1)Wittig ReactionPhosphonium ylides1-Alkylidene-indanes
Ketone (C1)Reductive AminationAmine, NaBH₃CN1-Amino-indanes

Strategic Design for Advanced Material Applications

Functionalized aromatic compounds are fundamental building blocks in materials science. Brominated indanones, for example, serve as intermediates in the synthesis of advanced materials, including polymers and coatings. chemimpex.com The unique combination of an amine and a halogen in this compound makes it an attractive candidate for the strategic design of novel functional materials.

Future research could explore its use as a monomer in polymerization reactions. The amino group could react with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. The bromine atom could be retained for post-polymerization modification or could be utilized in polymerization schemes like Suzuki polymerization. The resulting polymers could possess interesting thermal, mechanical, or optoelectronic properties due to the rigid indanone backbone and the specific substitution pattern. Furthermore, the molecule's planar nature and potential for intermolecular interactions like hydrogen bonding and π-π stacking suggest its utility in the design of organic semiconductors or liquid crystals. nih.govnih.gov

Synergistic Integration of Computational and Experimental Methodologies for Rational Design

The advancement of this compound chemistry can be significantly accelerated by the synergistic integration of computational and experimental approaches. The initial characterization of this molecule, which involved solving its crystal structure through X-ray diffraction, is a classic example of this synergy, where computational programs like SHELXL97 are used to refine experimental data into a precise molecular model. nih.gov

Looking forward, computational chemistry can play a much larger, predictive role.

Reaction Modeling: Density Functional Theory (DFT) calculations can be used to model proposed reaction pathways, predict activation barriers, and understand reaction mechanisms. This could guide the selection of optimal catalysts and reaction conditions for both new syntheses and functionalization reactions, saving significant experimental time and resources.

Property Prediction: Computational methods can predict key properties of novel, yet-to-be-synthesized derivatives. This includes electronic properties (HOMO/LUMO levels) relevant to materials science, as well as properties like polarity and hydrogen bonding capacity that are important for crystal engineering.

Rational Design: By creating computational models of target structures, such as polymers or enzyme active sites, researchers can rationally design new derivatives of this compound with optimized properties for a specific application before committing to their synthesis.

This integrated approach, where computational predictions guide experimental work and experimental results provide feedback for refining computational models, represents the most efficient path forward for overcoming contemporary challenges and realizing the full potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structure of 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one, and how should data be interpreted?

  • Methodological Answer :

  • 1H-NMR : Assign protons using coupling constants and integration. For example, H7 appears as a doublet at δ7.53 (J = 8.3 Hz), and H6 as a doublet at δ6.73 (J = 8.3 Hz). NH2 protons are observed as a broad singlet at δ4.82. Aliphatic protons (δ2.98, δ2.70) correlate with the dihydroindenone scaffold .
  • X-ray Diffraction : Use crystallographic parameters (e.g., monoclinic system, space group C2/c, unit cell dimensions: a = 12.6362 Å, b = 8.3655 Å, c = 17.4913 Å, β = 113.128°) to validate bond lengths, angles, and molecular packing .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Purification : Recrystallize intermediates (e.g., oxime derivatives like CAS 185122-63-8) to remove bromination byproducts .
  • Reaction Monitoring : Use TLC or HPLC to track bromination and amination steps. Adjust stoichiometry of brominating agents (e.g., NBS) based on NMR or mass spectrometry data .

Q. What safety protocols are critical when handling brominated indanone derivatives?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of volatile brominated intermediates .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or heat sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants or missing NH2 signals) during characterization?

  • Methodological Answer :

  • Variable-Temperature NMR : Probe tautomerism or dynamic processes by acquiring spectra at 25°C and −40°C. For example, NH2 protons may exhibit exchange broadening at room temperature but resolve at lower temps .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

Q. What strategies are recommended for designing regioselective functionalization of the indanone scaffold?

  • Methodological Answer :

  • Directing Groups : Introduce amino or bromo substituents to steer electrophilic substitution. For example, the amino group at C5 directs reactivity toward C4 or C7 positions .
  • Cross-Coupling : Use Suzuki-Miyaura reactions with Pd catalysts to attach aryl/heteroaryl groups to the brominated site. Optimize solvent (e.g., DMF/H2O) and base (K2CO3) for coupling efficiency .

Q. How do crystal packing interactions influence the stability and reactivity of this compound?

  • Methodological Answer :

  • X-ray Analysis : Examine hydrogen bonding (e.g., N–H···O interactions) and π-π stacking in the crystal lattice. For example, the monoclinic structure (Z = 8) reveals intermolecular H-bonds between NH2 and ketone groups, which may stabilize the solid-state structure .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate stability with packing efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.